molecular formula C25H24N4O B10911383 3-cyclopropyl-6-ethyl-N-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-6-ethyl-N-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10911383
M. Wt: 396.5 g/mol
InChI Key: QMIXQVLZDMHEMW-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-6-ETHYL-N~4~-METHYL-N~4~,1-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-6-ETHYL-N~4~-METHYL-N~4~,1-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The cyclopropyl, ethyl, methyl, and phenyl groups are introduced through various substitution reactions. These reactions often require the use of reagents such as alkyl halides, Grignard reagents, or organolithium compounds.

    Amidation: The carboxamide group is introduced through an amidation reaction, typically using amines and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-6-ETHYL-N~4~-METHYL-N~4~,1-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens, alkyl halides, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-CYCLOPROPYL-6-ETHYL-N~4~-METHYL-N~4~,1-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-N~4~-METHYL-N~4~,1-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Indole Derivatives: Compounds with similar biological activities and applications.

    Benzimidazole Derivatives: Another class of heterocyclic compounds with comparable properties.

Uniqueness

3-CYCLOPROPYL-6-ETHYL-N~4~-METHYL-N~4~,1-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

3-cyclopropyl-6-ethyl-N-methyl-N,1-diphenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H24N4O/c1-3-18-16-21(25(30)28(2)19-10-6-4-7-11-19)22-23(17-14-15-17)27-29(24(22)26-18)20-12-8-5-9-13-20/h4-13,16-17H,3,14-15H2,1-2H3

InChI Key

QMIXQVLZDMHEMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)N(C)C5=CC=CC=C5

Origin of Product

United States

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